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Compound Name: Pseudovardenafil

Cat. No.: B029112 Get Quote

An In-depth Technical Guide to
Pseudovardenafil
For Researchers, Scientists, and Drug Development Professionals

Abstract
Pseudovardenafil, also known as Piperidenafil, is a synthetic chemical compound structurally

analogous to Vardenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).

This document provides a comprehensive technical overview of Pseudovardenafil, including

its chemical structure, mechanism of action, and relevant experimental protocols. As an

unapproved drug analogue, Pseudovardenafil has been identified in adulterated dietary

supplements, raising significant public health concerns. This guide is intended to serve as a

foundational resource for researchers involved in the analysis of counterfeit medicines, the

study of PDE5 inhibitors, and drug development.

Chemical Structure and Properties
Pseudovardenafil is a derivative of the imidazotriazinone class of compounds. Its chemical

structure is closely related to that of Vardenafil, with the key difference being the substitution of

the N-ethylpiperazine moiety in Vardenafil with a piperidine ring.

Table 1: Chemical and Physical Properties of Pseudovardenafil
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Property Value

IUPAC Name

2-[2-Ethoxy-5-(1-piperidylsulfonyl)phenyl]-5-

methyl-7-propyl-3H-imidazo[5,1-f][1][2][3]triazin-

4-one[4]

Synonyms Piperidenafil

Molecular Formula C₂₂H₂₉N₅O₄S

Molecular Weight 459.56 g/mol

CAS Number 224788345

Canonical SMILES
CCCN1C=C(C2=NNC(=C(C=C(C=C2)S(=O)

(=O)N3CCCCC3)OCC)N=C12)C

Appearance Solid (presumed)

Solubility
Expected to be soluble in organic solvents such

as DMSO and ethanol.

Mechanism of Action: PDE5 Inhibition
As a structural analog of Vardenafil, Pseudovardenafil is presumed to act as a

phosphodiesterase type 5 (PDE5) inhibitor. PDE5 is a key enzyme in the nitric oxide

(NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, which plays a crucial role in

smooth muscle relaxation.

In the physiological process of penile erection, the release of nitric oxide (NO) in the corpus

cavernosum activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion

of guanosine triphosphate (GTP) to cGMP. Elevated levels of cGMP lead to the activation of

protein kinase G (PKG), resulting in a decrease in intracellular calcium concentrations and

subsequent smooth muscle relaxation. This relaxation allows for increased blood flow into the

penile tissues, leading to an erection. PDE5 terminates this signaling cascade by hydrolyzing

cGMP to the inactive GMP.

By inhibiting PDE5, Pseudovardenafil is expected to prevent the degradation of cGMP,

thereby potentiating the vasodilatory effects of NO and facilitating erection.
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Figure 1: Simplified signaling pathway of PDE5 inhibition by Pseudovardenafil.

Quantitative Bioactivity Data
While Pseudovardenafil is known to be a vardenafil analog, specific quantitative data on its

inhibitory activity against PDE5 (i.e., its IC₅₀ value) is not readily available in the peer-reviewed

scientific literature. For reference, the IC₅₀ values for Vardenafil and Sildenafil against various

PDE isoforms are provided in the table below. It is anticipated that Pseudovardenafil would

exhibit potent inhibitory activity against PDE5, likely in the low nanomolar range.

Table 2: Comparative IC₅₀ Values of Vardenafil and Sildenafil Against PDE Isoforms

PDE Isoform Vardenafil IC₅₀ (nM) Sildenafil IC₅₀ (nM)

PDE1 180 -

PDE2 >1000 -

PDE3 >1000 -

PDE4 >1000 -

PDE5 0.7 6.6

PDE6 11 -
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Note: Data sourced from reference[5]. A lower IC₅₀ value indicates greater inhibitory potency. "-

" indicates data not available in the cited source.

Experimental Protocols
Synthesis of Pseudovardenafil
A detailed, step-by-step synthesis protocol for Pseudovardenafil has not been published.

However, its synthesis can be inferred from established methods for Vardenafil, as the core

molecular scaffold is identical. The key difference lies in the final amidation step, where

piperidine is used in place of N-ethylpiperazine. The general synthetic route involves the

following key transformations:

Formation of the Imidazotriazinone Core: This is typically achieved through a multi-step

process starting from 2-ethoxybenzoic acid.

Chlorosulfonylation: The imidazotriazinone intermediate is chlorosulfonylated to introduce the

sulfonyl chloride group onto the phenyl ring.

Amidation: The final step involves the reaction of the sulfonyl chloride intermediate with

piperidine to yield Pseudovardenafil.
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Figure 2: Generalized synthetic workflow for Pseudovardenafil.

A plausible laboratory-scale synthesis based on a published method for Vardenafil is as follows:

To a solution of 4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3,4-dihydroimidazo[5,1-f]triazin-2-

yl)benzene-sulfonyl chloride in a suitable aprotic solvent (e.g., dichloromethane), cooled to 0-

5 °C, add a solution of piperidine (1.1 equivalents) in the same solvent dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the

reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass

spectrometry (LC-MS).

Upon completion, wash the reaction mixture with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel using an appropriate eluent

system (e.g., a gradient of ethyl acetate in hexanes) to afford Pseudovardenafil.

In Vitro PDE5 Inhibition Assay
The following is a representative protocol for determining the IC₅₀ value of a test compound like

Pseudovardenafil against PDE5. This protocol is based on a fluorescence polarization (FP)

assay.

Materials:

Recombinant human PDE5 enzyme

Fluorescently labeled cGMP substrate (e.g., FAM-cGMP)

Assay buffer (e.g., Tris-HCl, pH 7.5, containing MgCl₂)

Test compound (Pseudovardenafil) dissolved in DMSO

Positive control inhibitor (e.g., Vardenafil)

384-well microplate

Fluorescence polarization plate reader

Procedure:

Prepare serial dilutions of Pseudovardenafil in assay buffer.
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In a 384-well plate, add the assay buffer, the fluorescently labeled cGMP substrate, and the

diluted Pseudovardenafil or control.

Initiate the enzymatic reaction by adding the PDE5 enzyme to each well.

Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected

from light.

Stop the reaction by adding a stop solution or by heat inactivation.

Measure the fluorescence polarization of each well using a plate reader.

Calculate the percentage of inhibition for each concentration of Pseudovardenafil relative to

the control wells.

Plot the percentage of inhibition against the logarithm of the Pseudovardenafil
concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀

value.
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Figure 3: Experimental workflow for an in vitro PDE5 inhibition assay.

In Vitro Metabolism Study Using Human Liver
Microsomes
A study has investigated the in vitro metabolism of Pseudovardenafil using human liver

microsomes, identifying 11 metabolites. The following is a general protocol for such a study.

Materials:

Pooled human liver microsomes (HLMs)
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NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-

phosphate dehydrogenase)

Phosphate buffer (pH 7.4)

Test compound (Pseudovardenafil) dissolved in a suitable solvent (e.g., acetonitrile or

methanol)

Ice-cold acetonitrile for quenching the reaction

Centrifuge

LC-MS/MS system for analysis

Procedure:

Pre-warm a mixture of HLMs, NADPH regenerating system, and phosphate buffer at 37°C.

Initiate the metabolic reaction by adding Pseudovardenafil to the mixture.

Incubate the reaction at 37°C with gentle shaking.

At various time points, withdraw aliquots of the reaction mixture and quench the reaction by

adding ice-cold acetonitrile.

Centrifuge the quenched samples to precipitate proteins.

Analyze the supernatant by LC-MS/MS to identify and quantify the parent compound and its

metabolites.
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Figure 4: Workflow for in vitro metabolism study of Pseudovardenafil.

Conclusion
Pseudovardenafil is a potent vardenafil analog that has been illicitly used in dietary

supplements. Its presumed mechanism of action is the inhibition of PDE5, leading to enhanced

smooth muscle relaxation and vasodilation. While specific quantitative bioactivity data for

Pseudovardenafil is lacking in the public domain, the provided experimental protocols for

synthesis, PDE5 inhibition assays, and in vitro metabolism studies offer a framework for its

further investigation. A comprehensive understanding of the pharmacology and toxicology of

such unapproved analogs is crucial for public health and regulatory enforcement. Further

research is warranted to fully characterize the bioactivity and metabolic profile of

Pseudovardenafil.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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